
1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol is an organic compound characterized by a cyclobutyl ring with an aminomethyl group and a dimethoxyethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol typically involves the reaction of cyclobutyl derivatives with aminomethyl and dimethoxyethanol groups under controlled conditions. Specific synthetic routes may include:
Cyclobutylation: Introduction of the cyclobutyl ring through cyclization reactions.
Aminomethylation: Addition of the aminomethyl group using reagents such as formaldehyde and ammonia.
Dimethoxyethanol Addition: Incorporation of the dimethoxyethanol moiety through etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol involves its interaction with molecular targets and pathways. The aminomethyl group may facilitate binding to specific receptors or enzymes, while the cyclobutyl ring and dimethoxyethanol moiety contribute to its overall stability and reactivity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Cyclobutylmethanol: Shares the cyclobutyl ring but lacks the aminomethyl and dimethoxyethanol groups.
Aminomethylcyclobutane: Contains the aminomethyl group but lacks the dimethoxyethanol moiety.
Dimethoxyethanol Derivatives: Similar in having the dimethoxyethanol group but differ in the cyclobutyl and aminomethyl components.
Uniqueness: 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol is unique due to its combination of a cyclobutyl ring, aminomethyl group, and dimethoxyethanol moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H19NO3 |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)cyclobutyl]-2,2-dimethoxyethanol |
InChI |
InChI=1S/C9H19NO3/c1-12-8(13-2)7(11)9(6-10)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
OSDXZBUTQJMBQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C1(CCC1)CN)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


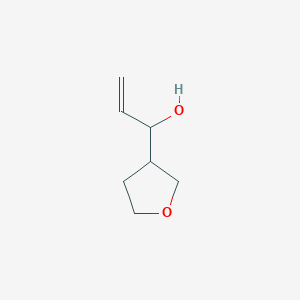
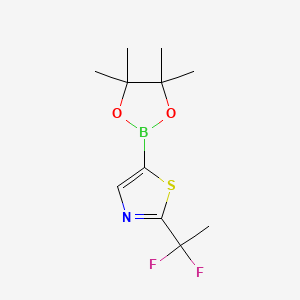
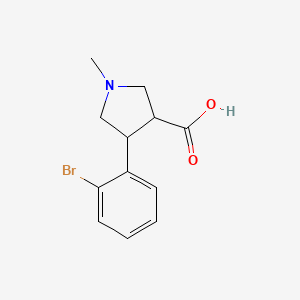
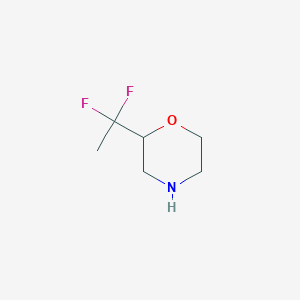
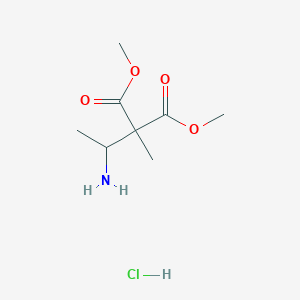
aminehydrochloride](/img/structure/B15313028.png)
![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
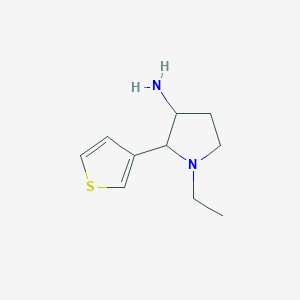
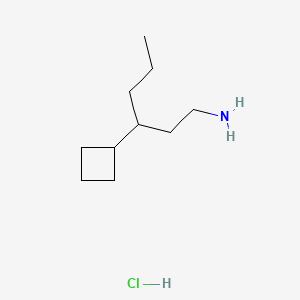
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)

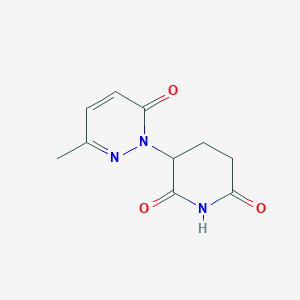
![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)

